SU 5214

Vue d'ensemble

Description

Le SU5214 est un inhibiteur puissant du récepteur 2 du facteur de croissance endothélial vasculaire (VEGFR2) et du récepteur du facteur de croissance épidermique (EGFR). Il est connu pour sa capacité à moduler la transduction du signal de la tyrosine kinase, ce qui en fait un composé précieux dans la recherche scientifique, en particulier dans les domaines du cancer et de l'angiogenèse .

Applications De Recherche Scientifique

SU5214 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study tyrosine kinase signaling pathways.

Biology: Investigates the role of VEGFR2 and EGFR in cellular processes.

Medicine: Explores potential therapeutic applications in cancer treatment due to its inhibitory effects on VEGFR2 and EGFR.

Industry: Utilized in the development of new drugs targeting angiogenesis and cancer

Mécanisme D'action

Target of Action

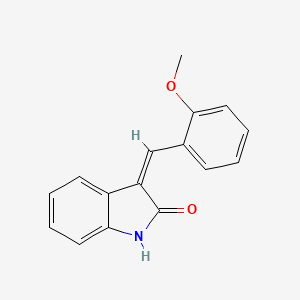

SU 5214, also known as SU4949 or 3-(2-Methoxy-benzylidene)-3H-indol-2-ol, is a potent inhibitor of VEGFR2 (vascular endothelial growth factor receptor 2) and EGFR (epidermal growth factor receptor) . These receptors play crucial roles in cell proliferation, survival, and differentiation .

Mode of Action

This compound interacts with its targets, VEGFR2 and EGFR, by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those downstream of VEGFR2 and EGFR . These pathways include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which is involved in cell differentiation and proliferation .

Pharmacokinetics

Like many other small molecule inhibitors, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and survival, due to its inhibitory effects on VEGFR2 and EGFR . This can lead to the suppression of tumor growth in cancerous cells that overexpress these receptors .

Analyse Biochimique

Biochemical Properties

SU 5214 plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinase signal transduction . It interacts with enzymes such as VEGF receptor 2 (VEGFR2/FLK-1) and EGFR, with IC50 values of 14.8 µM and 36.7 µM respectively .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a tyrosine kinase inhibitor . It influences cell function by modulating signal transduction pathways associated with these enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as VEGFR2 and EGFR . This leads to the inhibition of these enzymes, thereby affecting signal transduction pathways and potentially leading to changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du SU5214 implique la préparation de composés 3-(2’-halobenzylidényl)-2-indolinone. La réaction implique généralement la condensation de 2-indolinone avec un halobenzaldéhyde en conditions basiques. La réaction est effectuée dans un solvant approprié tel que le diméthylsulfoxyde (DMSO) ou l'éthanol, et le produit est purifié en utilisant des techniques chromatographiques standard .

Méthodes de production industrielle : La production industrielle de SU5214 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est généralement produit dans des réacteurs en batch, suivi d'une purification par chromatographie à grande échelle ou par techniques de cristallisation .

Types de réactions :

Oxydation : Le SU5214 peut subir des réactions d'oxydation, en particulier au niveau du fragment indolinone.

Réduction : Le composé peut être réduit dans des conditions spécifiques, affectant le cycle indolinone.

Substitution : Le SU5214 peut participer à des réactions de substitution, en particulier au niveau du groupe halobenzylidényl.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des solvants halogénés et des bases comme l'hydroxyde de sodium ou le carbonate de potassium sont couramment utilisés.

Principaux produits :

Oxydation : Dérivés oxydés du SU5214.

Réduction : Formes réduites du cycle indolinone.

Substitution : Dérivés substitués au niveau du groupe halobenzylidényl.

4. Applications de la recherche scientifique

Le SU5214 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme un composé-outil pour étudier les voies de signalisation des tyrosine kinases.

Biologie : Investigue le rôle du VEGFR2 et de l'EGFR dans les processus cellulaires.

Médecine : Explore les applications thérapeutiques potentielles dans le traitement du cancer en raison de ses effets inhibiteurs sur le VEGFR2 et l'EGFR.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant l'angiogenèse et le cancer

5. Mécanisme d'action

Le SU5214 exerce ses effets en inhibant l'activité du VEGFR2 et de l'EGFR. Il se lie au site de liaison de l'ATP de ces récepteurs, empêchant leur phosphorylation et leur activation ultérieure. Cette inhibition perturbe les voies de signalisation en aval impliquées dans la prolifération cellulaire, la migration et l'angiogenèse. Les cibles moléculaires comprennent les récepteurs VEGFR2 et EGFR, et les voies impliquées sont principalement liées à la signalisation des tyrosine kinases .

Composés similaires :

Sotiburafusp alfa : Une protéine de fusion bispécifique humanisée ciblant le VEGFR1 et le PD-L1.

Ningetinib Tosylate : Un inhibiteur de tyrosine kinase biodisponible par voie orale ciblant Axl, VEGFR2 et c-Met.

SU11274 : Un inhibiteur spécifique de la kinase Met.

CP-547632 TFA : Un inhibiteur ciblant les kinases VEGFR-2 et FGF.

Comparaison : Le SU5214 est unique dans son inhibition double du VEGFR2 et de l'EGFR, tandis que d'autres composés similaires peuvent cibler différents récepteurs ou avoir des degrés de spécificité variables. Par exemple, le Ningetinib Tosylate cible plusieurs kinases, notamment Axl et c-Met, tandis que le SU11274 est spécifique à la kinase Met .

Comparaison Avec Des Composés Similaires

Sotiburafusp alfa: A humanized bispecific fusion protein targeting VEGFR1 and PD-L1.

Ningetinib Tosylate: An orally bioavailable tyrosine kinase inhibitor targeting Axl, VEGFR2, and c-Met.

SU11274: A specific inhibitor of the Met kinase.

CP-547632 TFA: An inhibitor targeting VEGFR-2 and FGF kinases.

Comparison: SU5214 is unique in its dual inhibition of VEGFR2 and EGFR, whereas other similar compounds may target different receptors or have varying degrees of specificity. For example, Ningetinib Tosylate targets multiple kinases including Axl and c-Met, while SU11274 is specific to Met kinase .

Propriétés

IUPAC Name |

(3Z)-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQZEVOPIKSAJP-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)

![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)

![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)

![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)